molecular formula C10H7NO2 B12947918 7-Hydroxyquinoline-8-carbaldehyde

7-Hydroxyquinoline-8-carbaldehyde

Katalognummer: B12947918
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: USROEJBTXWQSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a derivative of 8-hydroxyquinoline, which is known for its wide range of biological activities and applications in various fields. The compound is characterized by the presence of a hydroxyl group at the 7th position and an aldehyde group at the 8th position of the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carbaldehyde typically involves the functionalization of 8-hydroxyquinoline. One common method includes the alkylation of 8-hydroxyquinoline with appropriate reagents to introduce the aldehyde group at the desired position . Another approach involves the oxidation of 7-hydroxyquinoline derivatives to form the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Hydroxyquinoline-8-carboxylic acid.

    Reduction: 7-Hydroxyquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Hydroxyquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxyquinoline-8-carbaldehyde involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can also inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Hydroxyquinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

7-hydroxyquinoline-8-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-9(13)4-3-7-2-1-5-11-10(7)8/h1-6,13H

InChI-Schlüssel

USROEJBTXWQSKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2)O)C=O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.